tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate

PI3K inhibition Structure-Activity Relationship (SAR) Regioisomerism

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate (CAS 1823988-15-3) is a synthetic benzimidazole building block bearing a Boc-protected imidazole nitrogen, a reactive bromomethyl handle at the 4-position, and a methoxy substituent at the 7-position of the fused benzene ring. With a molecular formula of C₁₄H₁₇BrN₂O₃ and a molecular weight of 341.20 g/mol, it belongs to a family of N-Boc-4-(bromomethyl)-benzimidazole intermediates that are widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds, bromodomain-targeting ligands, and FXR modulator chemotypes.

Molecular Formula C14H17BrN2O3
Molecular Weight 341.20 g/mol
Cat. No. B13104100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate
Molecular FormulaC14H17BrN2O3
Molecular Weight341.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=NC2=C(C=CC(=C21)OC)CBr
InChIInChI=1S/C14H17BrN2O3/c1-14(2,3)20-13(18)17-8-16-11-9(7-15)5-6-10(19-4)12(11)17/h5-6,8H,7H2,1-4H3
InChIKeyRDWVBVWROFVAMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate: Structural Identity, In-Class Positioning, and Procurement Baseline


tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate (CAS 1823988-15-3) is a synthetic benzimidazole building block bearing a Boc-protected imidazole nitrogen, a reactive bromomethyl handle at the 4-position, and a methoxy substituent at the 7-position of the fused benzene ring [1]. With a molecular formula of C₁₄H₁₇BrN₂O₃ and a molecular weight of 341.20 g/mol, it belongs to a family of N-Boc-4-(bromomethyl)-benzimidazole intermediates that are widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds, bromodomain-targeting ligands, and FXR modulator chemotypes [2]. The defining structural feature — the 7-methoxy group — distinguishes this compound from its closest in-class analogs: the des-methoxy parent (CAS 132873-77-9, MW 311.17), the 6-methoxy regioisomer (CAS 1823836-59-4), the 5-methoxy regioisomer (CAS 132873-84-8), and the 6-chloro analog (CAS 942317-90-0) [1][3]. This substitution pattern is not cosmetic; it alters computed physicochemical properties including topological polar surface area (53.4 vs. 44.1 Ų for the des-methoxy analog), hydrogen bond acceptor count (4 vs. 3), and rotatable bond count (4 vs. 3), with implications for downstream molecular recognition and synthetic trajectory [1][3].

Why Generic Substitution Falls Short: Regioisomeric and Functional-Group Differentiation of tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate


Substituting the 7-methoxy-substituted benzimidazole building block with its des-methoxy, chloro, or regioisomeric counterparts introduces non-trivial deviations in electronic character, hydrogen-bonding capacity, and steric profile that can alter — or entirely abolish — the pharmacological trajectory of derived final compounds [1]. Published structure-activity relationship (SAR) data on benzimidazole-based PI3K inhibitors from Miller et al. (2013) demonstrate that the position of a single methoxy group is not interchangeable: while the 6-methoxy regioisomer retained potency, the 5-methoxy substitution abolished inhibitory activity against all PI3K isoforms, yielding a greater than 10-fold potency differential [2]. Although this SAR was established on the ZSTK474 chemotype, the underlying principle — that the methoxy position on the benzimidazole benzene ring modulates both electronic density distribution and key target contacts — translates to any medicinal chemistry program employing these building blocks [2]. Furthermore, the 7-methoxy group provides a topologically distinct hydrogen-bond acceptor vector (TPSA 53.4 Ų) compared to the des-methoxy analog (TPSA 44.1 Ų), which can influence solubility, permeability, and off-target promiscuity profiles in derived compound libraries [1][3]. These differences render generic in-class substitution scientifically indefensible without experimental validation.

Quantitative Differentiation Evidence: tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate vs. Closest Analogs


Methoxy Regioisomerism Drives ≥10-Fold Biological Activity Swings in Benzimidazole Scaffolds

The position of the methoxy substituent on the benzimidazole benzene ring is a critical determinant of biological activity. In a controlled SAR study on benzimidazole-1,3,5-triazine PI3K inhibitors by Miller et al. (2013), the 5-methoxy regioisomer completely abolished inhibitory activity against all PI3K isoforms, whereas the 6-methoxy regioisomer retained potent pan-PI3K inhibition — a greater than 10-fold potency differential governed solely by methoxy position [1]. The target compound bears the methoxy group at the 7-position (numbering per IUPAC: position 7 on the benzimidazole core, equivalent to position 4 of the benzene ring in the benzo[d]imidazole nomenclature), a substitution pattern topologically distinct from both the 5- and 6-methoxy regioisomers [2]. This class-level evidence establishes that the 7-methoxy substitution pattern cannot be assumed equivalent to other regioisomers and must be evaluated independently in any SAR campaign.

PI3K inhibition Structure-Activity Relationship (SAR) Regioisomerism Medicinal Chemistry

Physicochemical Fingerprint Divergence: 7-Methoxy Target vs. Des-Methoxy Parent (CAS 132873-77-9)

Head-to-head comparison of computed physicochemical descriptors between the 7-methoxy target compound (CAS 1823988-15-3) and the des-methoxy parent analog (CAS 132873-77-9) reveals systematic differences across multiple oral drug-likeness parameters [1][2]. The methoxy group increases the topological polar surface area (TPSA) from 44.1 to 53.4 Ų (+9.3 Ų, +21%), the hydrogen bond acceptor count from 3 to 4 (+33%), the rotatable bond count from 3 to 4 (+33%), and the molecular complexity score from 317 to 359 (+13%) [1][2]. While the XLogP3 values are similar (3.2 vs. 3.3), the additional ether oxygen and increased TPSA predict different solubility and permeability behavior in cellular and in vivo models, as well as divergent off-target binding profiles when incorporated into final ligands [1].

Physicochemical Properties Drug-likeness TPSA Hydrogen Bond Acceptors

Purity and Quality Benchmarking: ≥98% (NLT) Specification with ISO-Certified Manufacturing

The 7-methoxy target compound is commercially available at a purity specification of NLT 98% (Not Less Than 98%) from manufacturers operating under ISO-certified quality systems, specifically MolCore (Catalog MC750387, CAS 1823988-15-3) . In contrast, multiple vendors supply the des-methoxy analog (CAS 132873-77-9) at lower purity thresholds — typically 95% from AKSci and 97% from other suppliers — and the 6-methoxy regioisomer (CAS 1823836-59-4) at 95% purity from multiple sources . Furthermore, the des-methoxy analog carries explicit GHS hazard classifications (H302 harmful if swallowed, H315 skin irritation, H319 serious eye irritation, H332 harmful if inhaled, H335 respiratory irritation) per ChemicalBook, whereas the 7-methoxy target is classified as non-hazardous for DOT/IATA transport per AKSci specifications . This difference in hazard profile has practical implications for laboratory handling requirements and shipping logistics.

Purity Specification Quality Assurance ISO Certification Procurement

Supply Chain Fragility: Discontinued Status at Major Distributors Signals Procurement Risk for the 7-Methoxy Building Block

The 7-methoxy target compound (CAS 1823988-15-3) has been flagged as 'Discontinued' at CymitQuimica (Biosynth brand, Ref. 3D-YXC98815, both 1g and 5g pack sizes) as of 2019, indicating that at least one major European distributor has withdrawn this specific regioisomer from its catalog . By contrast, the des-methoxy analog (CAS 132873-77-9) and the 6-chloro analog (CAS 942317-90-0) remain actively stocked across multiple distributors including AKSci, AABlocks, AngeneChemical, and MSE PRO [1]. The 6-methoxy regioisomer (CAS 1823836-59-4) also shows active multi-vendor availability . This asymmetric supply landscape — wherein the 7-methoxy regioisomer is the least broadly stocked among the methoxy-substituted variants — creates a procurement vulnerability: researchers dependent on this specific building block face fewer sourcing options and higher risk of supply interruption, making forward-planning and vendor diversification essential.

Supply Chain Discontinued Product Procurement Risk Vendor Availability

Evidence-Backed Application Scenarios for tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate Procurement


Kinase Inhibitor Library Synthesis Requiring 7-Position Methoxy SAR Exploration

Medicinal chemistry teams constructing focused kinase inhibitor libraries around the benzimidazole scaffold should prioritize this 7-methoxy building block when the synthetic route requires late-stage diversification via the bromomethyl handle. The Miller et al. (2013) PI3K SAR study demonstrates that methoxy position is not interchangeable on benzimidazole kinase inhibitors, with ≥10-fold potency differences observed between regioisomers [1]. Using the 7-methoxy building block enables exploration of substitution space at the position topologically equivalent to the 4-position of the benzene ring — a region underexplored relative to the commonly studied 5- and 6-positions — potentially yielding novel IP and selectivity profiles [1].

Bromodomain (BRD4) and Epigenetic Probe Design with Defined H-Bond Acceptor Geometry

Benzimidazole derivatives are established bromodomain inhibitor scaffolds, with multiple patent families (Gilead Sciences, GlaxoSmithKline, NEOMED Institute) claiming substituted benzimidazoles as BRD4 and BET family inhibitors [1]. The 7-methoxy target compound offers a distinct hydrogen-bond acceptor vector (TPSA 53.4 Ų, HBA count 4) compared to the des-methoxy analog (TPSA 44.1 Ų, HBA count 3) . For structure-based design programs targeting acetyl-lysine binding pockets where water-mediated hydrogen bond networks are critical, the additional ether oxygen at the 7-position may form key interactions with the ZA channel residues or the conserved asparagine of the bromodomain binding site that are inaccessible to des-methoxy-derived ligands.

Multi-Step Synthetic Campaigns Requiring High-Purity Intermediates for Crystallization or Late-Stage Coupling

When the synthetic route involves a challenging crystallization step or a precious late-stage coupling reagent, intermediate purity becomes a decisive factor in overall yield. The target compound's commercial availability at NLT 98% purity under ISO-certified manufacturing (MolCore MC750387) [1] offers a measurable advantage over the 95%-grade des-methoxy and 6-methoxy alternatives . Eliminating 3+ percentage points of impurities at the building block stage reduces the burden on chromatographic purification of downstream intermediates, shortens campaign timelines, and improves the probability of obtaining crystalline final compounds suitable for biophysical assays such as X-ray crystallography or SPR.

FXR Antagonist and Metabolic Disease Target Programs Leveraging 7-Substituted Benzimidazole Chemotypes

The benzimidazole scaffold has been validated as a novel chemotype for farnesoid X receptor (FXR) antagonists by Teno et al. (2017), with structure-activity relationships demonstrating that substitution patterns on the benzimidazole benzene ring modulate antagonistic potency [1]. The 7-methoxy building block provides a direct entry point for synthesizing FXR-focused compound libraries with a substitution vector distinct from the 5- and 6-positions explored in the original study, potentially accessing new SAR space around regions A and C of the BB-4 derived pharmacophore model [1]. Procurement of this specific regioisomer enables IP differentiation from competitor programs that have already explored the more common 5- and 6-substitution patterns.

Quote Request

Request a Quote for tert-Butyl 4-(bromomethyl)-7-methoxy-1H-benzo[d]imidazole-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.